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molecular formula C12H13NOS B8408803 2-Ethyl-3-methylthio-1-oxo-1,2-dihydroisoquinoline

2-Ethyl-3-methylthio-1-oxo-1,2-dihydroisoquinoline

Cat. No. B8408803
M. Wt: 219.30 g/mol
InChI Key: DZTWHHBTRAIOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198512

Procedure details

By following the same procedure as in Example 1 using 0.6 g. of 3-chloro-2-ethyl-1-oxo-1,2-dihydroisoquinoline and 0.8 g. of an aqueous solution of 20% sodium methylsulfide, 0.31 g. of 2-ethyl-3-methylthio-1-oxo-1,2-dihydroisoquinoline was obtained (recrystallized from cyclohexane).
Name
3-chloro-2-ethyl-1-oxo-1,2-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylsulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]([CH2:13][CH3:14])[C:4](=[O:12])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH3:15][S:16]C.[Na]>>[CH2:13]([N:3]1[C:2]([S:16][CH3:15])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:12])[CH3:14] |f:1.2,^1:17|

Inputs

Step One
Name
3-chloro-2-ethyl-1-oxo-1,2-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N(C(C2=CC=CC=C2C1)=O)CC
Step Two
Name
sodium methylsulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC.[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C2=CC=CC=C2C=C1SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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